molecular formula C8H8ClNO2S B2967570 (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate CAS No. 341967-81-5

(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate

Cat. No.: B2967570
CAS No.: 341967-81-5
M. Wt: 217.67
InChI Key: SHZFIDNHQXUZPU-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate is a heterocyclic organic compound featuring a thiazole core substituted with a chlorine atom at position 2 and a cyclopropanecarboxylate ester group at position 5 via a methyl linker. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers electronic stability, while the cyclopropane moiety introduces steric strain and lipophilicity.

Synthesis typically involves esterification of (2-chloro-1,3-thiazol-5-yl)methanol with cyclopropanecarbonyl chloride under basic conditions.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2S/c9-8-10-3-6(13-8)4-12-7(11)5-1-2-5/h3,5H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZFIDNHQXUZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate typically involves the reaction of (2-Chloro-1,3-thiazol-5-yl)methanol with cyclopropanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate ester formation. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Catalyst: 4-Dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the thiazole ring can be substituted with nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), mild heating

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane)

    Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran)

Major Products Formed

    Substitution: (2-Amino-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate, (2-Thiol-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate

    Oxidation: this compound sulfoxide, sulfone

    Reduction: (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanemethanol

Scientific Research Applications

(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate is a synthetic organic molecule that contains a thiazole ring and a cyclopropanecarboxylate moiety. The presence of the thiazole ring contributes to the compound's chemical reactivity and potential biological activity, while the cyclopropanecarboxylate structure adds to its unique properties. This compound can be a versatile building block in medicinal chemistry, especially in the development of pharmaceuticals because its structural features may influence biological interactions.

Potential Applications

This compound's applications are mainly in medicinal chemistry and agrochemicals. Potential uses include:

  • Pharmaceutical development The compound can be a building block in synthesizing new pharmaceutical agents.
  • Agrochemical research It can be used in developing new agrochemicals.
  • Material science The compound may be useful in creating specialized materials with unique properties.
  • Catalysis It may serve as a ligand or catalyst in certain chemical reactions.

Chemical Reactivity

The chemical reactivity of this compound primarily involves nucleophilic substitution reactions because of the presence of the chloro group on the thiazole ring. This allows various nucleophiles to attack the carbon atom bonded to chlorine, leading to the formation of new compounds. The cyclopropanecarboxylate can undergo hydrolysis under acidic or basic conditions, resulting in the release of cyclopropanecarboxylic acid.

Biological Activities

Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological effects of this compound are not extensively documented, but similar thiazole derivatives have shown promise in inhibiting various pathogens and cancer cell lines. The presence of both the thiazole and cyclopropanecarboxylate groups may enhance its bioactivity through synergistic effects.

Interaction Studies

Interaction studies involving this compound could focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as molecular docking simulations and in vitro assays can be used to evaluate these interactions.

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Amino-1,3-thiazoleThiazole ring with amino groupAntimicrobialSimpler structure; less sterically hindered
5-MethylthiazoleMethyl group on thiazoleAntifungalMore hydrophobic; different solubility profile
2-ChlorothiazoleChlorine substitution on thiazoleAntimicrobialSimilar reactivity; less complex than target compound

The uniqueness of this compound lies in its combination of both thiazole and cyclopropanecarboxylate functionalities, which may confer distinct chemical properties and biological activities compared to these similar compounds.

Specifications

Mechanism of Action

The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity. The chloro group and ester functionality can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Pharmacopeial Forum

Two closely related thiazol-5-ylmethyl derivatives are documented in Pharmacopeial Forum (PF 43(1), 2017):

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate

Key Structural Differences and Implications:
Feature Target Compound Compound 1 from PF 43(1) Compound 2 from PF 43(1)
Core Functional Group Cyclopropanecarboxylate ester Carbamate linked to ethoxycarbonylamino and methylbutanamido groups Carbamate with hydroperoxypropan-2-yl and ureido substituents
Substituents Chlorine at thiazole C2; cyclopropane at C5 Amino acid-derived side chains; phenyl groups Complex hydroperoxide and thiazole-ureido branches
Electronic Effects Electron-withdrawing Cl enhances ring stability; cyclopropane increases strain Ethoxycarbonyl group may enhance hydrogen bonding; phenyl groups add hydrophobicity Hydroperoxide introduces polarity; ureido groups enable cross-linking
Potential Applications Agrochemicals (lipophilicity aids membrane penetration) Pharmaceuticals (peptidomimetic design for enzyme inhibition) Bioconjugates or oxidatively active prodrugs
Physicochemical Properties (Theoretical):
  • Lipophilicity (LogP): The target compound’s cyclopropane and chlorine substituents likely increase LogP compared to the carbamate-based analogues, favoring membrane permeability but reducing aqueous solubility.
  • Stability: The chlorine atom may slow metabolic degradation compared to unsubstituted thiazoles. In contrast, Compound 2’s hydroperoxide group could render it redox-sensitive .

Research Findings and Limitations

While experimental data for the target compound is sparse, structural comparisons highlight critical trends:

  • Synthetic Accessibility: The target compound’s simpler structure (vs. PF 43(1) analogues) suggests easier scalability, though cyclopropane synthesis requires specialized reagents.
  • Biological Relevance: Carbamate-linked compounds (PF 43(1)) are often designed for targeted drug delivery, whereas cyclopropane esters may serve as prodrugs or agrochemical intermediates.

Limitations: Direct pharmacological or toxicological data is unavailable for the target compound. Further studies using crystallography (e.g., SHELX-based refinement ) or in vitro assays are needed to validate its applications.

Biological Activity

(2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate is a chemical compound characterized by a thiazole ring substituted with a chloro group and a cyclopropanecarboxylate ester. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug design and development.

The molecular formula of this compound is C₈H₈ClNO₂S, with a CAS number of 341967-81-5. The compound features a thiazole ring known for its biological activity, making it a valuable candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, thiazole derivatives have been reported to possess activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The thiazole moiety is also associated with anticancer properties. Recent studies suggest that this compound and its derivatives may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Notably, compounds with similar structures have demonstrated effectiveness against breast cancer and leukemia cell lines .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The thiazole ring can participate in hydrogen bonding and π-stacking interactions with target proteins, potentially leading to inhibition of key enzymes involved in microbial growth or cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a derivative of this compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against E. coli, indicating potent antibacterial activity .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that the compound induced significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment .

Data Tables

Biological Activity Tested Organism/Cell Line Effect Reference
AntimicrobialStaphylococcus aureusInhibition
AntimicrobialEscherichia coliInhibition
AnticancerMCF-7 (breast cancer)Cytotoxicity (IC50 = 15 µM)
AnticancerHL-60 (leukemia)Apoptosis induction

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Chloro-1,3-thiazol-5-yl)methyl cyclopropanecarboxylate, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling the thiazole moiety with cyclopropanecarboxylate via esterification or nucleophilic substitution. For example, ethyl ester analogs (e.g., ) are synthesized using carbodiimide coupling agents in anhydrous solvents like dichloromethane. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures high purity. Validation includes NMR (¹H/¹³C) and HPLC-MS to confirm structural integrity and purity ≥95% .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography due to its robust handling of twinned data and high-resolution refinement. ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding interactions (e.g., C–H···O bonds in ). Validation tools like PLATON check for missed symmetry or disorder .

Advanced Research Questions

Q. What computational strategies predict the compound’s bioactivity and interaction with biological targets?

  • Methodology : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with insect nicotinic acetylcholine receptors (nAChRs), leveraging structural analogs like thiamethoxam ( ). Molecular dynamics simulations (GROMACS) assess binding stability over time. Validate predictions with in vitro receptor-binding assays using radiolabeled ligands .

Q. How do structural modifications (e.g., cyclopropane vs. methyl groups) influence environmental persistence and toxicity?

  • Methodology : Compare hydrolysis rates under varying pH (EPA Guideline 161.1) using LC-MS/MS to quantify degradation products. Photolysis studies (Xe lamp, λ > 290 nm) simulate sunlight exposure. Ecotoxicological assays (Daphnia magna acute toxicity) evaluate LC₅₀ values. Regulatory data ( ) indicate that chlorothiazole derivatives often exhibit R53 (aquatic toxicity), necessitating QSAR models to predict bioaccumulation .

Q. What are the challenges in resolving crystallographic disorder in derivatives of this compound?

  • Methodology : Disorder arises from flexible cyclopropane or thiazole moieties. Use high-resolution data (≤ 0.8 Å) and restraints (SHELXL commands: DFIX, SIMU) to model alternative conformations. Multi-conformer refinement (e.g., ) with occupancy parameters improves accuracy. Dynamic occupancy refinement (OLEX2 GUI) may resolve overlapping electron density. Cross-validate with Hirshfeld surface analysis .

Data Contradictions and Recommendations

  • Synthetic Yields : Literature reports varying yields (40–85%) for similar esters ( vs. 10). Optimize stoichiometry (1.2 eq. coupling agent) and inert atmosphere to minimize side reactions.
  • Environmental Hazards : While R53 (aquatic toxicity) is consistently noted ( ), degradation pathways differ between aerobic/anaerobic conditions. Prioritize anaerobic biodegradation studies to identify persistent metabolites.

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